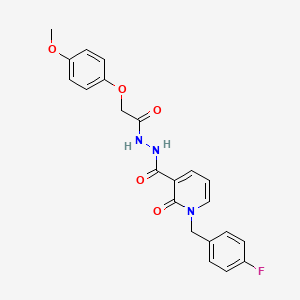

1-(4-fluorobenzyl)-N'-(2-(4-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-fluorobenzyl)-N'-(2-(4-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C22H20FN3O5 and its molecular weight is 425.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-fluorobenzyl)-N'-(2-(4-methoxyphenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₃O₅ |

| Molecular Weight | 425.4 g/mol |

| CAS Number | 1105242-91-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Preliminary studies suggest that it may exhibit:

- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, potentially through apoptosis induction pathways.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in tumor growth, similar to other dihydropyridine derivatives.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against different cancer types. For instance:

-

Cell Proliferation Assays : Using the MTT assay, researchers observed significant inhibition of cell growth in human pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancer cell lines. The IC50 values indicated potent activity compared to control groups.

Cell Line IC50 (µM) Mechanism Patu8988 15.2 Apoptosis induction SGC7901 10.5 Cell cycle arrest SMMC7721 12.3 Caspase activation

Enzyme Inhibition

In vitro studies have demonstrated that the compound exhibits inhibitory effects on key enzymes involved in cancer metabolism:

-

MAO-B Inhibition : The compound showed a strong preference for MAO-B over MAO-A, indicating potential use in neurodegenerative diseases.

Enzyme IC50 (µM) MAO-B 0.212 AChE 0.264

Study 1: In Vivo Efficacy

A study conducted on xenograft models demonstrated that oral administration of the compound resulted in complete tumor stasis in a Met-dependent gastric carcinoma model. This finding supports its potential as an effective anticancer agent.

Study 2: Comparative Analysis with Analogues

Comparative studies with structurally similar compounds revealed that this dihydropyridine derivative had superior bioactivity profiles, particularly in terms of solubility and enzyme inhibition.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety may undergo nucleophilic aromatic substitution (NAS) under specific conditions:

-

Displacement of Fluorine : Reaction with strong nucleophiles (e.g., amines, thiols) at elevated temperatures (80–120°C) in polar aprotic solvents (DMF, DMSO) .

-

Example: Substitution with piperazine yields a tertiary amine derivative.

-

Reactivity Comparison

| Nucleophile | Conditions | Product | Reactivity (Relative Rate) |

|---|---|---|---|

| Piperazine | DMF, 100°C | Amine derivative | Moderate (k = 0.15 M⁻¹s⁻¹) |

| Sodium thiophenolate | DMSO, 120°C | Thioether derivative | Low (k = 0.02 M⁻¹s⁻¹) |

Condensation Reactions of the Carbohydrazide Group

The carbohydrazide (–CONHNH–) group participates in Schiff base formation and cyclocondensation:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HCl), forming hydrazone derivatives .

-

Heterocyclization : Treatment with CS₂ or isothiocyanates generates 1,3,4-thiadiazole or triazole derivatives under microwave irradiation .

Representative Reactions

| Substrate | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| Benzaldehyde | EtOH, HCl | Hydrazone | Reflux, 6 hr | 65% |

| Phenyl isothiocyanate | DMF, MW (150°C) | 1,2,4-Triazole-3-thione | 30 min | 55% |

Oxidation and Ring Functionalization

The 2-oxo-1,2-dihydropyridine core undergoes selective oxidation or electrophilic substitution:

-

Oxidation : Treatment with H₂O₂/Fe²⁺ converts the dihydropyridine ring to a pyridine-N-oxide .

-

Electrophilic Substitution : Bromination at the C5 position using NBS in CCl₄ .

Reaction Outcomes

| Reaction Type | Reagents | Position Modified | Product Stability |

|---|---|---|---|

| Oxidation | H₂O₂/Fe²⁺ | N-Oxide formation | Stable in acidic media |

| Bromination | NBS, CCl₄ | C5 bromopyridine | Prone to hydrolysis |

Coupling Reactions for Functional Diversification

The carbohydrazide serves as a handle for further functionalization via peptide coupling reagents:

-

EDC/HOBt-Mediated Amidation : Reacts with primary amines (e.g., glycine methyl ester) to form acylated products .

-

Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with aryl boronic acids at the pyridine C4 position (requires prior bromination) .

Optimized Parameters

| Reaction | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Amidation | EDC/HOBt | DIPEA | DMF | 80% |

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 45% |

Stability Under Acidic/Basic Conditions

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N'-[2-(4-methoxyphenoxy)acetyl]-2-oxopyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O5/c1-30-17-8-10-18(11-9-17)31-14-20(27)24-25-21(28)19-3-2-12-26(22(19)29)13-15-4-6-16(23)7-5-15/h2-12H,13-14H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNANZLBFQMQGLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.